
NEODYMIUM TELLURIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium telluride is a compound composed of neodymium and tellurium It is known for its unique properties, particularly in the field of thermoelectric materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium telluride can be synthesized using a hydrothermal technique. This method involves the reaction of neodymium salts with tellurium in an aqueous solution under high temperature and pressure conditions. The resulting product is typically in the form of hollow shell structures .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature solid-state reactions. Neodymium oxide and tellurium are mixed and heated to high temperatures to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Neodymium telluride undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions where tellurium atoms are replaced by other chalcogens.
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxygen or other oxidizing agents under controlled conditions. Reduction reactions may require reducing agents such as hydrogen or hydrazine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of neodymium oxide and tellurium dioxide .
Scientific Research Applications
Neodymium telluride has several scientific research applications, particularly in the field of thermoelectric materials. It is used in the development of thermoelectric generators, which convert heat into electrical energy. This compound is also being explored for its potential use in water-splitting reactions for hydrogen production .
Mechanism of Action
The mechanism by which neodymium telluride exerts its effects is primarily related to its electronic structure. The compound’s unique arrangement of electrons allows it to efficiently conduct electricity and heat. This makes it an excellent candidate for thermoelectric applications, where it can convert thermal energy into electrical energy .
Comparison with Similar Compounds
Neodymium telluride is often compared to other rare-earth tellurides, such as lanthanum telluride. While both compounds have similar structures, this compound exhibits a higher Seebeck coefficient, making it more efficient in thermoelectric applications .
Properties
CAS No. |
12035-35-7 |
|---|---|
Molecular Formula |
Nd2Te3 |
Molecular Weight |
671.28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


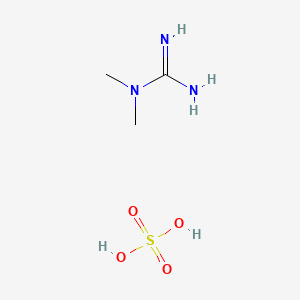
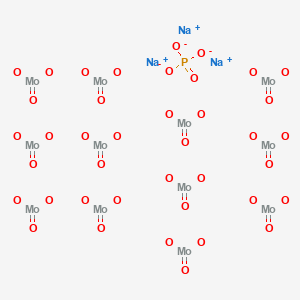
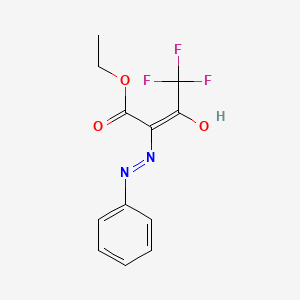
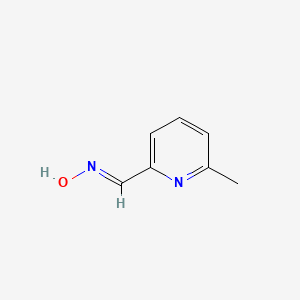
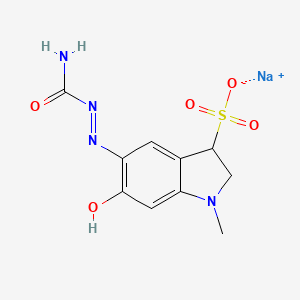
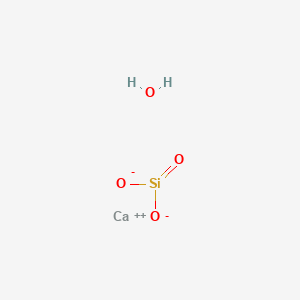
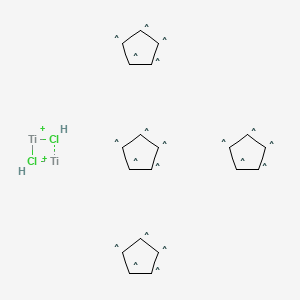
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)

